molecular formula C12H16N2O3S B2754806 3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide CAS No. 2198689-67-5

3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide

Cat. No. B2754806
CAS RN: 2198689-67-5
M. Wt: 268.33
InChI Key: VWRISQDFBHZLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide is a synthetic compound that belongs to the class of furan carboxamides. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. The compound has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including pain, inflammation, anxiety, and depression.

Mechanism of Action

The mechanism of action of 3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide involves the inhibition of the enzyme 3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the brain and other tissues to regulate a variety of physiological processes, including pain, inflammation, mood, and appetite. By inhibiting 3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide, 3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide increases the levels of endocannabinoids, which in turn activate cannabinoid receptors to produce therapeutic effects.
Biochemical and Physiological Effects
3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide has been shown to produce a wide range of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to produce anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, it has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. These effects are thought to be mediated by the increased levels of endocannabinoids produced by the inhibition of 3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide is its potency and selectivity as an 3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide inhibitor. It has been shown to have a low nanomolar potency for 3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide inhibition, which makes it a highly effective pharmacological tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of 3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide. One area of research is the development of more potent and selective 3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide inhibitors that can be used as therapeutic agents for the treatment of various diseases. Another area of research is the investigation of the role of endocannabinoids in the regulation of immune function and inflammation, which could lead to the development of new treatments for autoimmune diseases and other inflammatory conditions. Finally, the safety and efficacy of 3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide in humans need to be evaluated in clinical trials to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide involves the reaction of 3-methyl-5-methylsulfanyl-furan-2-carboxylic acid with N-(prop-2-enoyl)ethylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide.

Scientific Research Applications

3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. The compound has been shown to have potent analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies using animal models. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

3-methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-4-9(15)13-5-6-14-12(16)11-8(2)7-10(17-11)18-3/h4,7H,1,5-6H2,2-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRISQDFBHZLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)SC)C(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.